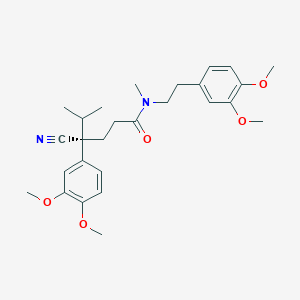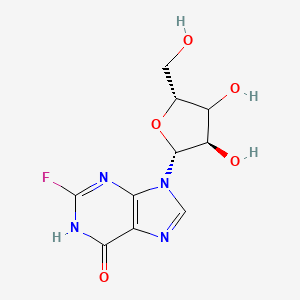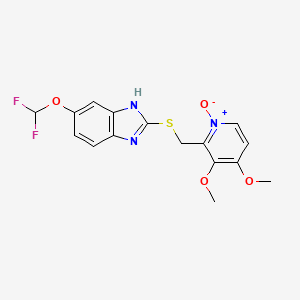![molecular formula C13H11NO B1140794 Acétonitrile, 2-(1,2,6,7-tétrahydro-8H-indéno[5,4-b]furan-8-ylidène)- CAS No. 221530-44-5](/img/structure/B1140794.png)
Acétonitrile, 2-(1,2,6,7-tétrahydro-8H-indéno[5,4-b]furan-8-ylidène)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile is a complex organic compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol . This compound is known for its unique structure, which includes an indeno-furan moiety, making it a subject of interest in various scientific research fields.
Applications De Recherche Scientifique
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of specialized materials and chemical intermediates.
Mécanisme D'action
Target of Action
It’s known that the compound undergoes asymmetric transfer hydrogenation , which suggests it may interact with enzymes or catalysts involved in hydrogen transfer reactions.
Mode of Action
The compound undergoes asymmetric transfer hydrogenation of α,β-unsaturated aldehyde with Hantzsch ester catalyzed by polymer-supported chiral pyrrolidine organocatalyst . The effects of the pyrrolidine substituents and linkage configuration on the catalytic performance were examined in detail .
Biochemical Pathways
The compound is involved in the asymmetric transfer hydrogenation of α,β-unsaturated aldehyde . This process is a part of larger biochemical pathways involving hydrogen transfer reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile typically involves the reaction of specific precursor compounds under controlled conditions. One common method involves the use of a polymer-supported chiral pyrrolidine catalyst to facilitate the asymmetric transfer hydrogenation of α,β-unsaturated aldehydes . The reaction conditions often include the use of Hantzsch ester as a hydrogen donor and the reaction is carried out in an organic solvent such as DMSO at a temperature range of 20-25°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the principles of organic synthesis and catalysis would apply, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using hydrogenation techniques to yield saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile, (1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-, (2E)-: Shares a similar structure but may differ in stereochemistry and specific functional groups.
(E)-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile: Another structurally related compound with potential differences in reactivity and applications.
Uniqueness
What sets (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile apart is its specific indeno-furan structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and specialized applications.
Propriétés
Numéro CAS |
221530-44-5 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5- |
Clé InChI |
TUFWVKLKUFXARX-YHYXMXQVSA-N |
SMILES |
C1CC(=CC#N)C2=C1C=CC3=C2CCO3 |
SMILES isomérique |
C1C/C(=C/C#N)/C2=C1C=CC3=C2CCO3 |
SMILES canonique |
C1CC(=CC#N)C2=C1C=CC3=C2CCO3 |
Synonymes |
2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)





![4-{2-[(5-BENZYLOXYPYRIDIN-2-YL)METHYLAMINO]ETHOXY}BENZALDEHYDE](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)


